molecular formula C22H16BrF3N4O3 B3453895 3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3453895
M. Wt: 521.3 g/mol
InChI Key: QFCFRPLMRKVVKY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . It is a complex organic molecule with a molecular weight of 528.332 . It contains a variety of functional groups, including a bromo group, a trifluoromethyl group, a carboxamide group, and two phenyl rings .


Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . This reaction starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . A tandem catalyst XPhosPdG2/XPhos is required to avoid the debromination reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of functional groups attached to the pyrazolo[1,5-a]pyrimidine core . These include a bromo group, a trifluoromethyl group, a carboxamide group, and two phenyl rings .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to create new carbon–carbon (C sp2–C sp2) bonds . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .

Properties

IUPAC Name

3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrF3N4O3/c1-32-15-9-8-13(10-16(15)33-2)27-21(31)19-18(23)20-28-14(12-6-4-3-5-7-12)11-17(22(24,25)26)30(20)29-19/h3-11H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCFRPLMRKVVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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